molecular formula C12H10N2O2 B2840537 4-hydroxy-N-(pyridin-3-yl)benzamide CAS No. 852980-64-4

4-hydroxy-N-(pyridin-3-yl)benzamide

Cat. No.: B2840537
CAS No.: 852980-64-4
M. Wt: 214.224
InChI Key: GWJCQSOGHIMWCI-UHFFFAOYSA-N
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Description

4-hydroxy-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H10N2O2. It consists of a benzamide core substituted with a hydroxy group at the para position and a pyridin-3-yl group at the amide nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 3-aminopyridine.

    Amide Bond Formation: The carboxylic acid group of 4-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-aminopyridine to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-oxo-N-(pyridin-3-yl)benzamide.

    Reduction: 4-hydroxy-N-(pyridin-3-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-hydroxy-N-(pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The hydroxy group and the pyridin-3-yl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(pyridin-2-yl)benzamide
  • 4-hydroxy-N-(pyridin-4-yl)benzamide
  • 4-hydroxy-N-(quinolin-3-yl)benzamide

Uniqueness

4-hydroxy-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the pyridin-3-yl group, which influences its binding affinity and selectivity towards certain biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-hydroxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-3-9(4-6-11)12(16)14-10-2-1-7-13-8-10/h1-8,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCQSOGHIMWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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